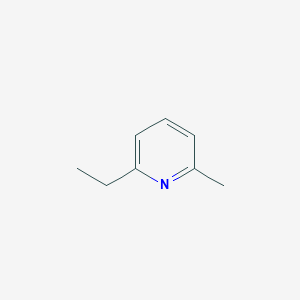
2-乙基-6-甲基吡啶
概述
描述
2-Ethyl-6-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the pyridine ring. This compound is known for its applications in various chemical processes and industrial uses .
科学研究应用
2-Ethyl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the production of agrochemicals, polymers, and fine chemicals.
作用机制
Target of Action
2-Ethyl-6-methylpyridine is a pyridine derivative For instance, some pyridine derivatives have been found to interact with monoamine oxidase A (MAO-A), a key enzyme involved in the metabolism of neurotransmitters .
Mode of Action
For example, some pyridine derivatives can inhibit the activity of MAO-A, thereby affecting the metabolism of neurotransmitters .
Biochemical Pathways
For instance, some pyridine derivatives can modulate free-radical processes in biomembranes and affect the activity of MAO-A . This can lead to changes in neurotransmitter metabolism, which can have downstream effects on neuronal signaling .
Pharmacokinetics
The pharmacokinetics of 2-Ethyl-6-methylpyridine are not well-studied. Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Some pyridine derivatives have been shown to have cardioprotective effects . For instance, 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate has been shown to reduce the number of ischemic fibers and protect cardiomyocytes against ischemia injury .
Action Environment
The action of 2-Ethyl-6-methylpyridine can be influenced by various environmental factors. For instance, the temperature, humidity, and light/dark cycle can affect the stability and efficacy of many compounds . .
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as 2-ethyl-3-hydroxy-6-methylpyridinium have been shown to have cardioprotective effects in mice, suggesting that 2-Ethyl-6-methylpyridine may also influence cell function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methylpyridine typically involves the alkylation of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 2-Ethyl-6-methylpyridine .
Industrial Production Methods: Industrial production of 2-Ethyl-6-methylpyridine often employs continuous flow methods to ensure high yield and purity. The process involves the use of catalysts such as Raney nickel and solvents like 1-propanol. The reaction is conducted at elevated temperatures to facilitate the alkylation process .
化学反应分析
Types of Reactions: 2-Ethyl-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydropyridine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
相似化合物的比较
2-Methylpyridine: Lacks the ethyl group at the second position.
6-Ethyl-2-picoline: Another name for 2-Ethyl-6-methylpyridine.
2-Ethyl-3-hydroxy-6-methylpyridine: Contains a hydroxyl group at the third position.
Uniqueness: 2-Ethyl-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
属性
IUPAC Name |
2-ethyl-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-6-4-5-7(2)9-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSXNVBMAODLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149950 | |
| Record name | 2-Ethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-69-6 | |
| Record name | 2-Ethyl-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-2-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ETHYL-2-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG7D02E36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the motivation behind synthesizing esters of 2-ethyl-6-methylpyridine (emoxypine)?
A1: The synthesis of emoxypine esters aims to enhance the compound's ability to cross the blood-brain barrier. [] This barrier often poses a significant challenge in delivering therapeutic agents to the brain. Researchers anticipate that by modifying emoxypine into ester forms, its lipophilicity might increase, potentially leading to improved brain penetration and enhanced therapeutic effects in the central nervous system. []
Q2: What are some methods used to synthesize esters of 2-ethyl-6-methylpyridine and how are their structures confirmed?
A2: One method involves condensing emoxypine with various monoesters of succinic acid (like n-butyl, n-amyl, i-amyl, and benzyl) using dicyclohexylcarbodiimide as a coupling agent. [] Another approach uses the reaction of emoxypine's sodium salt with the chloroanhydrides of the desired esters. [] The synthesized esters' structures are then rigorously confirmed using a combination of spectroscopic techniques, including UV-Vis, IR, NMR spectroscopy, and mass spectrometry. []
Q3: What other research directions are being explored with 2-ethyl-6-methylpyridine derivatives besides esters?
A3: Research into 2-ethyl-6-methylpyridine derivatives extends beyond esters. Scientists are also exploring the synthesis and biological activities of adamantylpyridines. [] These derivatives hold potential therapeutic value, and their investigation contributes to a broader understanding of structure-activity relationships within this class of compounds. Additionally, exploration into novel antihypoxants based on 2-ethyl-3-(N,N-dimethylcarbamoyloxy)-6-methylpyridine is underway. [] This line of research aims to discover and develop new treatments for conditions involving oxygen deprivation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)



![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)




